molecular formula C11H16ClNO B13328312 Isophenmetrazine Hydrochloride

Isophenmetrazine Hydrochloride

Cat. No.: B13328312
M. Wt: 213.70 g/mol
InChI Key: JWPCTGQKTDWSIB-XQKZEKTMSA-N
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Description

Isophenmetrazine Hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of phenmetrazine, a stimulant drug that was initially used as an appetite suppressant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isophenmetrazine Hydrochloride involves the reaction of 2-phenylmorpholine with methyl iodide under basic conditions to form the intermediate 2-methyl-2-phenylmorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using recrystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Isophenmetrazine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Substitution reactions can occur at the phenyl ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, reduced amines, and substituted derivatives of this compound.

Scientific Research Applications

Mechanism of Action

Isophenmetrazine Hydrochloride exerts its effects by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron. This leads to an increase in the release of these monoamines into the extraneuronal space. The compound interacts with various molecular targets, including dopamine and norepinephrine transporters, and affects pathways involved in neurotransmitter release and uptake .

Comparison with Similar Compounds

Isophenmetrazine Hydrochloride is similar to other phenylmorpholine derivatives, such as:

    Phenmetrazine: Both compounds share a similar structure and mechanism of action but differ in their pharmacokinetic properties.

    Phendimetrazine: This compound is a prodrug of phenmetrazine and has a similar pharmacological profile.

    Phenetrazine: Another phenylmorpholine derivative with stimulant properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties compared to its analogues .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(2R,5R)-5-methyl-2-phenylmorpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1

InChI Key

JWPCTGQKTDWSIB-XQKZEKTMSA-N

Isomeric SMILES

C[C@@H]1CO[C@@H](CN1)C2=CC=CC=C2.Cl

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2.Cl

Origin of Product

United States

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